N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl group at position 1 of the pyrazolo-pyrimidine core, a 3-methyl-substituted pyrazole ring at position 4, and a 2-(3-methoxyphenoxy)acetamide moiety at position 5 of the pyrazole (Fig. 1). The molecular formula is C₂₄H₂₀ClN₇O₃, with a molecular weight of 514.91 g/mol .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-15-9-21(29-22(33)13-35-19-8-4-7-18(11-19)34-2)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-6-3-5-16(25)10-17/h3-12,14H,13H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJLJWQHZAJQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific kinases and its implications in treating various diseases.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-d]pyrimidine core : This bicyclic structure is known for its biological activity.
- Chlorophenyl group : The presence of a chlorine atom on the phenyl ring enhances its lipophilicity and biological activity.
- Methoxyphenoxy moiety : This group may contribute to the compound's solubility and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 465.9 g/mol.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, particularly:
- p70S6 Kinase : This kinase plays a critical role in cell growth and metabolism. Inhibition can lead to reduced tumor growth and proliferation in cancer models.
- Akt Kinase : Known for its role in cell survival pathways, inhibition of Akt can induce apoptosis in cancer cells.
In vitro studies have shown that this compound demonstrates a strong affinity for these kinases, leading to a decrease in their activity and subsequent cellular effects.
Anticancer Activity
Case studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer and leukemia) have shown that treatment with this compound results in significant reductions in cell viability and proliferation rates.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through activation of caspase pathways, alongside cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been observed to possess anti-inflammatory effects. Preclinical models have demonstrated:
- Reduction of Cytokine Production : The compound effectively reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : The compound's action on the NF-kB signaling pathway suggests its potential use in treating inflammatory diseases.
Research Findings Summary
| Study Type | Findings |
|---|---|
| Kinase Inhibition | Strong inhibition of p70S6K and Akt kinases; potential for cancer therapy |
| Cell Line Studies | Significant reduction in viability of cancer cells; induction of apoptosis |
| Anti-inflammatory | Decreased production of pro-inflammatory cytokines; inhibition of NF-kB pathway |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo-Pyrimidine Derivatives
The compound’s structural analogs differ primarily in substitutions on the phenyl rings or the acetamide side chain. Key examples include:
Key Observations :
- The 3-methoxyphenoxy group in the target compound improves solubility compared to the 4-methoxyphenyl analog, as the ether oxygen enhances hydrogen-bonding capacity .
- The chloroacetamide derivative () exhibits insecticidal activity due to its electrophilic chloro group, which is absent in the target compound.
Preparation Methods
Chlorination and Hydrazinolysis
The synthesis begins with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ). Subsequent hydrazinolysis of 2 with hydrazine hydrate under reflux in ethanol produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further functionalization.
One-Flask Vilsmeier-Haack Approach
An alternative method employs 5-aminopyrazole derivatives reacted with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent in situ. This facilitates cyclization into the pyrazolo[3,4-d]pyrimidine core at 60–80°C, achieving yields up to 91%. The reaction’s efficiency depends on the electron-withdrawing nature of substituents, with 3-chlorophenyl groups enhancing regioselectivity.
Introduction of the 3-Chlorophenyl Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-chloropyrazolo[3,4-d]pyrimidine (2 ) with 3-chloroaniline using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand introduces the 3-chlorophenyl group. Reactions in toluene at 110°C for 12 hours achieve 75–85% yields, with microwave irradiation reducing reaction times to 2 hours.
Nucleophilic Aromatic Substitution
Direct displacement of the 4-chloro group in 2 with 3-chlorophenol in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C provides moderate yields (60–65%). This method avoids transition-metal catalysts but requires careful temperature control to prevent decomposition.
Construction of the 3-Methylpyrazole Unit
Cyclocondensation of Hydrazines
Reaction of 3 with acetylacetone in acetic acid under reflux forms the 3-methylpyrazole ring via cyclocondensation. The reaction proceeds through a Schiff base intermediate, which undergoes intramolecular cyclization to yield the pyrazole-substituted derivative (4 ) in 70–78% yield.
Suzuki Coupling with Pyrazole Boronic Esters
A more efficient route involves Suzuki-Miyaura coupling of 4-bromopyrazolo[3,4-d]pyrimidine with 3-methyl-1H-pyrazole-5-boronic acid pinacol ester. Using Pd(PPh₃)₄ and sodium carbonate in a dioxane/water mixture at 90°C, this method achieves 85–90% yields with excellent regioselectivity.
Attachment of the 2-(3-Methoxyphenoxy)Acetamide Side Chain
Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid
3-Methoxyphenol is reacted with ethyl bromoacetate in acetone using K₂CO₃ as a base, followed by saponification with NaOH to yield 2-(3-methoxyphenoxy)acetic acid (5 ).
Amide Bond Formation
The carboxylic acid 5 is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then coupled with the amino-pyrazole intermediate (4 ) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This step affords the final product in 65–72% yield after purification by column chromatography.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd₂(dba)₃/Xantphos : Superior for Buchwald-Hartwig amination.
-
Pd(PPh₃)₄ : Effective for Suzuki couplings with boronic esters.
Analytical Characterization
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Competing cyclization pathways during pyrazole synthesis may yield regioisomers. Microwave-assisted reactions and high-pressure conditions improve selectivity, favoring the desired 3-methyl isomer.
Side Reactions in Amide Coupling
Over-activation of the carboxylic acid can lead to N-acylurea byproducts. Using HOBt (hydroxybenzotriazole) as an additive suppresses this side reaction.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry for the Vilsmeier-Haack cyclization and Buchwald-Hartwig amination steps, reducing reaction times by 40% and improving yields to 82–88% .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves a multi-step process starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors, followed by coupling with substituted acetamide moieties. Key steps include:
- Core formation : Cyclization of pyrazole derivatives with chlorophenyl groups under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Acetamide coupling : Nucleophilic substitution using α-chloroacetamide derivatives with K₂CO₃ as a base in dry acetonitrile (yield: 60–75%) .
- Critical parameters : Temperature (70–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for core:acetamide) significantly impact purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
